Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-
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Overview
Description
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- is a heterocyclic compound that belongs to the class of thiazolotriazoles. This compound is characterized by a fused ring system containing both thiazole and triazole rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- can be achieved through various methods. One common approach involves the visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This method provides excellent yields and is considered environmentally friendly due to the use of water as a solvent and sustainable irradiation as the power source .
Another method involves the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles. This procedure is convenient and allows for the preparation of thiazolo[3,2-b][1,2,4]triazol-7-ium and related salts .
Industrial Production Methods
Industrial production methods for thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazol-7-ium
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
Uniqueness
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- is unique due to its specific ring structure and the presence of both thiazole and triazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
58755-04-7 |
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Molecular Formula |
C10H7N3OS |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C10H7N3OS/c14-8-6-15-10-11-9(12-13(8)10)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
UUZGMCAZSPMOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N2C(=NC(=N2)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
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